molecular formula C9H14ClN B1206113 N-Methylphenethylamine hydrochloride CAS No. 4104-43-2

N-Methylphenethylamine hydrochloride

Cat. No. B1206113
Key on ui cas rn: 4104-43-2
M. Wt: 171.67 g/mol
InChI Key: WIBADEXUNPVVIP-UHFFFAOYSA-N
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Patent
US06251938B1

Procedure details

A solution of propargyl bromide (1.1 g, 9.1 mmol) in acetonitrile (8.5 ml) was added dropwise to a stirred mixture of 3-(N-Me, N-Et carbamyloxy)α-methyl phenethylamine.HCl (2.4 g, 8.8 mmol) and potassium carbonate (2.8 g) in acetonitrile (25 ml), and the mixture was stirred at RT for 7 hrs. The reaction mixture was filtered and the filtrate was removed under reduced pressure and the residue was purified by column chromatography (hexane:EtOAc 2:1) to give 1.76 g of the title compound as the free base (73%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
α-methyl phenethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)C#C.C[CH:6]([NH2:14])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[ClH:15].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[ClH:15].[CH3:1][NH:14][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C#C)Br
Name
α-methyl phenethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=CC=C1)N
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane:EtOAc 2:1)

Outcomes

Product
Name
Type
product
Smiles
Cl.CNCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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